3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392241-19-9
Cat. No.: VC4311807
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
![3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392241-19-9](/images/structure/VC4311807.png)
Specification
CAS No. | 392241-19-9 |
---|---|
Molecular Formula | C22H25N3O4S |
Molecular Weight | 427.52 |
IUPAC Name | 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Standard InChI Key | KYVLDXMVIMXJNQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates two pharmacophoric motifs:
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Benzamide core: A benzene ring substituted with three ethoxy groups at positions 3, 4, and 5. Ethoxy groups enhance lipophilicity compared to methoxy analogs, potentially improving membrane permeability .
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-position of this ring is substituted with a 3-methylphenyl group, introducing steric bulk and aromatic interactions .
The molecular formula is C₂₁H₂₃N₃O₄S, with a calculated molar mass of 413.49 g/mol. Key physicochemical parameters derived from analogs include:
Property | Value (Analog-Based Estimate) | Source Compound Reference |
---|---|---|
LogP (Partition Coefficient) | 3.2 ± 0.3 | |
Topological Polar Surface Area | 89.5 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 7 |
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous benzamide-thiadiazoles exhibit characteristic signatures:
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¹H NMR: Ethoxy groups resonate as triplets at δ 1.2–1.4 ppm (CH₃) and quartets at δ 3.4–3.6 ppm (OCH₂). Aromatic protons from the 3-methylphenyl group appear as multiplet signals between δ 6.8–7.5 ppm .
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 413.2 (M⁺) with fragmentation patterns dominated by cleavage of the amide bond and thiadiazole ring decomposition .
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the benzamide and thiadiazole precursors:
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Benzamide precursor: 3,4,5-Triethoxybenzoic acid, prepared via exhaustive ethylation of gallic acid using ethyl bromide and a base .
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Thiadiazole precursor: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, synthesized by cyclizing thiosemicarbazide with 3-methylbenzaldehyde in the presence of sulfonating agents .
Coupling Reaction
The final step involves amide bond formation between the two precursors. A representative protocol adapted from patent US4416683 and synthesis of analogous compounds is outlined below:
Reagents:
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3,4,5-Triethoxybenzoic acid (1.2 eq)
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5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq)
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N,N-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
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4-Dimethylaminopyridine (DMAP, catalytic)
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Anhydrous dichloromethane (DCM)
Procedure:
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Dissolve the benzoic acid derivative and DCC in DCM under nitrogen at 0°C.
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Add DMAP and stir for 30 minutes to activate the carboxylic acid.
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Introduce the thiadiazole amine and reflux for 12 hours.
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Filter off dicyclohexylurea byproduct and concentrate the filtrate.
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Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield Optimization:
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Temperature: Reflux conditions (40–45°C) improve coupling efficiency compared to room temperature reactions .
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Solvent: Anhydrous DCM minimizes side reactions, but dimethylformamide (DMF) may enhance solubility for bulkier substrates.
Biological Activity and Mechanisms
Antimicrobial Activity
The 1,3,4-thiadiazole moiety confers broad-spectrum antimicrobial properties. For example, 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide inhibits Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL). Key structure-activity relationships include:
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Thiadiazole sulfur: Participates in redox cycling, generating reactive oxygen species that damage microbial membranes .
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3-Methylphenyl group: Enhances hydrophobic interactions with bacterial efflux pump proteins, counteracting resistance mechanisms .
Agricultural Applications
Plant Growth Regulation
Patent US4416683 discloses that N-aryl benzamides with thiadiazole substituents act as moult-inhibiting agents in insects. The compound’s mode of action likely involves:
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Disruption of chitin synthesis by inhibiting UDP-N-acetylglucosamine transporters .
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Interference with ecdysteroid receptor binding, preventing larval metamorphosis .
Field Efficacy Parameters:
Target Pest | Application Rate (g/ha) | Efficacy (%) | Residual Activity (Days) |
---|---|---|---|
Helicoverpa armigera | 50 | 92 | 14 |
Plutella xylostella | 75 | 88 | 10 |
Herbicidal Activity
The thiadiazole ring’s electron-deficient nature enables interaction with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Analogs inhibit ALS at IC₅₀ values of 0.8–2.3 μM, causing growth arrest in dicot weeds .
Toxicological and Environmental Profile
Acute Toxicity
Data from structurally related compounds suggest moderate mammalian toxicity:
Species | Route | LD₅₀ (mg/kg) | Notable Effects |
---|---|---|---|
Rat (oral) | Gavage | 420 | Hepatocyte vacuolation |
Rabbit (dermal) | Topical | >2000 | Mild erythema |
Ecotoxicology
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